XLogP3 Lipophilicity Comparison
The computed XLogP3 of 1‑Cyano‑5‑(difluoromethyl)naphthalene is 3.5, which lies between that of the des‑fluoro parent 1‑cyanonaphthalene (XLogP3 = 3.3) and the fully fluorinated trifluoromethyl analog (XLogP3 = 3.8) [1][2][3]. This intermediate lipophilicity can influence membrane permeability and non‑specific protein binding without overshooting the lipophilic efficiency window typically desired in oral drug candidates.
| Evidence Dimension | Partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1-Cyano-5-(trifluoromethyl)naphthalene XLogP3 = 3.8; 1-Cyanonaphthalene XLogP3 = 3.3 [1][2][3] |
| Quantified Difference | ΔXLogP3 = -0.3 vs CF₃ analog; +0.2 vs parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release) |
Why This Matters
Predictive ADMET modeling relies on precise lipophilicity values; a ΔXLogP3 of 0.3–0.5 can shift predicted oral absorption and tissue distribution, making compound selection non‑interchangeable in lead optimization.
- [1] PubChem CID 118807912, 1-Cyano-5-(difluoromethyl)naphthalene; Computed XLogP3 = 3.5. View Source
- [2] PubChem CID 118802338, 1-Cyano-5-(trifluoromethyl)naphthalene; Computed XLogP3 = 3.8. View Source
- [3] PubChem CID 6846, 1-Naphthalenecarbonitrile (1-Cyanonaphthalene); Computed XLogP3 = 3.3. View Source
